molecular formula C5H6N2S B2775070 2-Isothiocyanato-2-methylpropanenitrile CAS No. 2167341-61-7

2-Isothiocyanato-2-methylpropanenitrile

Cat. No. B2775070
CAS RN: 2167341-61-7
M. Wt: 126.18
InChI Key: UJJDHPRNEKKOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-2-methylpropanenitrile is a chemical compound with the molecular formula C5H6N2S . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Isothiocyanates, such as 2-Isothiocyanato-2-methylpropanenitrile, are typically synthesized using amines and highly toxic reagents such as thiophosgene . A more sustainable method has been developed which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild conditions .


Molecular Structure Analysis

The molecular structure of 2-Isothiocyanato-2-methylpropanenitrile is represented by the formula C5H6N2S . The IUPAC Standard InChIKey for this compound is ZFWFRTVIIMTOLY-UHFFFAOYSA-N .

Scientific Research Applications

Chemical and Physical Properties Analysis

  • The favorable chemical and physical properties of 2,2'-azobis(2-methylpropanenitrile) (AIBN) have made it one of the most widely used compounds for studying radical-mediated degradation of pharmaceutical compounds. A stable product formed during AIBN decomposition, N-(1-cyano-1-methylethyl)-2-methylpropanamide, is easily detected and serves as a marker to confirm AIBN effectiveness and monitor the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).

Biosynthesis and Butterfly/Moth Research

  • Research shows that 2-methylpropanenitrile is incorporated into cyanogenic glucosides, linamarin and lotaustralin, in butterflies and moths. This indicates that nitriles are probable intermediates in lepidopteran biosynthesis of these glucosides from valine and isoleucine (Davis & Nahrstedt, 1987).

Study of Ion Structures and Fragmentation

  • A study on ionized 2-methylpropanenitrile revealed a drastic rearrangement in the molecular ion, leading to the formation of two stable structurally different [C4H6N]+ ions. These ions, formed via different pathways, were established by comparing metastable ion spectra, collision activation spectra, and charge stripping spectra from the compound and its analogues (Sarneel et al., 1982).

Polymerization and Chemical Synthesis

  • Model reactions using 2-isothiocyanato-2-phenylpropane/Cum-NCS and TiCl4 combinations in the synthesis of polymers containing pseudohalide groups by cationic polymerization have been characterized. This study involved analyzing oligoisobutylenes synthesized under similar conditions and employing chromatographic techniques and mass spectrometry (Buchmann et al., 2000).

Plant Biochemistry and Cyanogenic Glucoside Synthesis

  • In plants, specifically in white clover, microsomal fractions can synthesize 2-hydroxy-2-methylpropanenitrile, a precursor of cyanogenic glucosides, from various precursors in the presence of NADPH. This process involves converting l-valine and 2-methylpropanenitrile to 2-hydroxy-2-methylpropanenitrile, detectable as cyanide and acetone (Collinge & Hughes, 1982).

Pharmacological Synthesis and Evaluation

  • Condensation reactions involving 4-isothiocyanato-4-methylpentane-2-one and 3-isothiocyanato butanal with various compounds have been studied for their potential anti-inflammatory and analgesic activities. Some of these compounds, synthesized using these reactions, showed moderate to good analgesic activity (Sondhi et al., 2008).

Environmental and Atmospheric Studies

  • Studies on the vapor liquid equilibrium for binary systems including 2-methylpropane + ethanenitrile and 2-methylpropene + ethanenitrile provide insights into atmospheric and environmental processes (Uusi-Kyyny & Liukkonen, 2000).

properties

IUPAC Name

2-isothiocyanato-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-5(2,3-6)7-4-8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDHPRNEKKOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanato-2-methylpropanenitrile

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